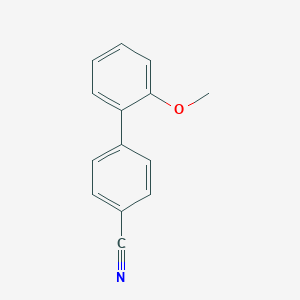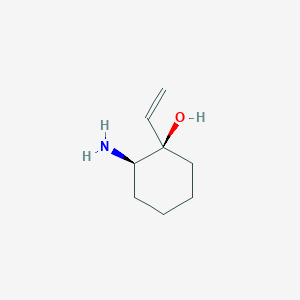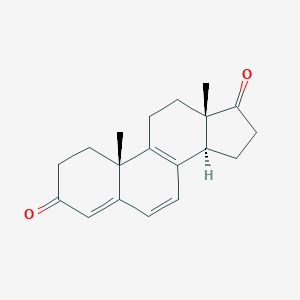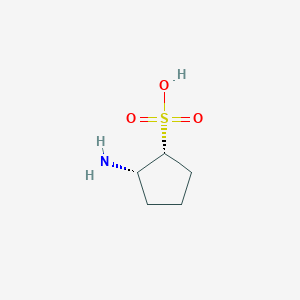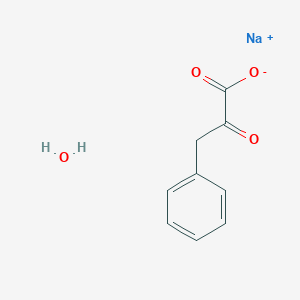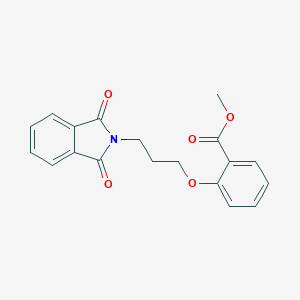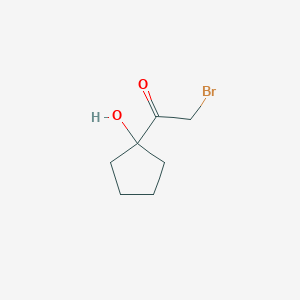
2-Bromo-1-(1-hydroxycyclopentyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(1-hydroxycyclopentyl)ethanone, also known as Bromocyclopentylketone, is a chemical compound that belongs to the class of cyclopentyl ketones. It is a white crystalline solid that is soluble in water, ethanol, and ether. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone is not fully understood. However, studies have shown that it exerts its anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of various enzymes and proteins involved in cancer cell survival. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Bromo-1-(1-hydroxycyclopentyl)ethanone in lab experiments is its potent anti-cancer activity. It has been shown to exhibit activity against various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that it can cause toxicity in certain cell lines at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2-Bromo-1-(1-hydroxycyclopentyl)ethanone. One potential direction is the development of novel anti-cancer drugs based on its structure and activity. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of inflammatory conditions. Finally, research is needed to explore the potential toxicity of this compound and to develop strategies to mitigate any potential toxicity.
Métodos De Síntesis
The synthesis of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone can be achieved through several methods. One of the most commonly used methods involves the bromination of cyclopentanone using N-bromosuccinimide (NBS) in the presence of a base such as sodium hydroxide. The resulting bromocyclopentanone is then treated with sodium borohydride to obtain this compound.
Aplicaciones Científicas De Investigación
2-Bromo-1-(1-hydroxycyclopentyl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
Propiedades
Número CAS |
116633-22-8 |
|---|---|
Fórmula molecular |
C7H11BrO2 |
Peso molecular |
207.06 g/mol |
Nombre IUPAC |
2-bromo-1-(1-hydroxycyclopentyl)ethanone |
InChI |
InChI=1S/C7H11BrO2/c8-5-6(9)7(10)3-1-2-4-7/h10H,1-5H2 |
Clave InChI |
UCGOJCQLQLAHFI-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C(=O)CBr)O |
SMILES canónico |
C1CCC(C1)(C(=O)CBr)O |
Sinónimos |
Ethanone, 2-bromo-1-(1-hydroxycyclopentyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-Sulfopropyl)-2-([3-[(3-pentyl-2-benzothiazolinylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylide](/img/structure/B39374.png)
